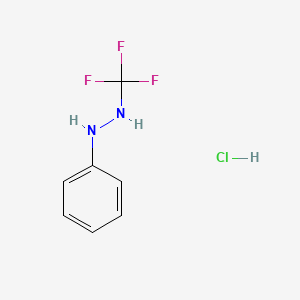
alpha,alpha,alpha-Trifluoro-O-tolylhydrazine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-Aminobenzotrifluoride with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the compound is typically produced in crystalline form .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azoles and other derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted phenylhydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include azoles, aminoguanidine derivatives, and various substituted phenylhydrazines. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and fine chemicals.
Biology: It is used in the preparation of derivatives for biological studies and drug development.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride involves its interaction with molecular targets through its hydrazine group. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable derivatives. These interactions are crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)Phenylhydrazine Hydrochloride
- 4-Methoxyphenylhydrazine Hydrochloride
- 4-Isopropylphenylhydrazine Hydrochloride
- 4-(Trifluoromethoxy)Phenylhydrazine Hydrochloride
- 4-Chlorophenylhydrazine Hydrochloride
- Pentafluorophenylhydrazine
Uniqueness
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability .
Properties
Molecular Formula |
C7H8ClF3N2 |
|---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
1-phenyl-2-(trifluoromethyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)12-11-6-4-2-1-3-5-6;/h1-5,11-12H;1H |
InChI Key |
BXQGHKRRGWXOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















